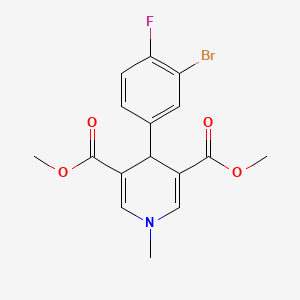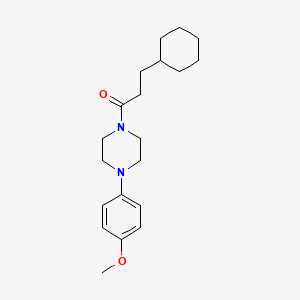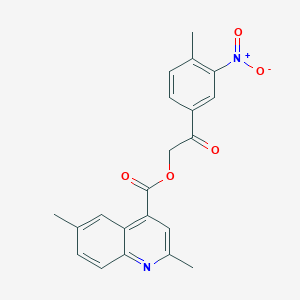
2-(4-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NPE-F and is known for its ability to act as a fluorescent probe in various biochemical and physiological studies. In
Mecanismo De Acción
NPE-F acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, NPE-F emits a weak fluorescence signal due to the quenching effect of the nitro group on the phenyl ring. However, when NPE-F interacts with a target molecule, such as a protein or enzyme, the nitro group is reduced, and the fluorescence signal is amplified.
Biochemical and Physiological Effects:
NPE-F has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the activity of various enzymes, including proteases and kinases. NPE-F has also been used to monitor changes in intracellular pH and calcium ion concentration. The fluorescent properties of NPE-F make it an ideal tool for studying biological systems in real-time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NPE-F is its ability to act as a fluorescent probe in real-time studies. It has minimal toxicity and does not interfere with cellular processes. However, one limitation of NPE-F is its sensitivity to environmental factors, such as temperature and pH. The fluorescence signal of NPE-F can be affected by changes in these factors, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for research involving NPE-F. One area of research is the development of new fluorescent probes based on the structure of NPE-F. These probes could have improved sensitivity and selectivity for specific target molecules. Another area of research is the application of NPE-F in vivo. NPE-F has been used in vitro, but its potential applications in vivo have yet to be explored. Finally, the use of NPE-F in drug discovery is an area of research that could lead to the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, NPE-F is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to act as a fluorescent probe in real-time studies has made it an ideal tool for studying biological systems. The synthesis method of NPE-F is well-established, and its minimal toxicity and lack of interference with cellular processes make it an attractive option for researchers. However, NPE-F does have limitations, and future research should focus on developing new fluorescent probes with improved sensitivity and selectivity for specific target molecules and exploring its potential applications in vivo.
Aplicaciones Científicas De Investigación
NPE-F has been widely used as a fluorescent probe in various biochemical and physiological studies. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. NPE-F has also been used to monitor changes in intracellular pH and calcium ion concentration. The fluorescent properties of NPE-F make it an ideal tool for studying biological systems in real-time.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-20(13-5-8-15(9-6-13)23(27)28)12-29-22(26)14-7-10-18-19(11-14)16-3-1-2-4-17(16)21(18)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVMAXTZZHMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675135.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)

![8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline](/img/structure/B3675141.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3675142.png)
![dimethyl 1-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675145.png)
![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
![5-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675160.png)



![2-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3675184.png)

